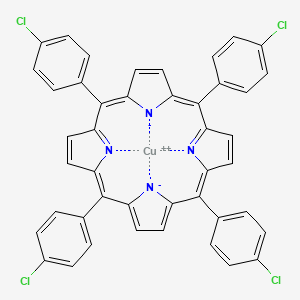
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) is a metalloporphyrin compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds derived from natural pigments such as chlorophyll and heme. They are composed of modified pyrrole subunits interconnected at their carbon atoms, forming a robust 22-electron system. This compound is known for its unique electronic properties and its ability to coordinate with various metal ions, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) typically involves the reaction of porphyrin with 4-chlorobenzaldehyde in the presence of a metal salt such as copper(II) acetate. The reaction is carried out in a solvent like dichloromethane, and the product is obtained through crystallization . The general reaction scheme is as follows:
Synthesis of Porphyrin Core: Pyrrole and 4-chlorobenzaldehyde are condensed in the presence of an acid catalyst to form the porphyrin core.
Metalation: The porphyrin core is then reacted with copper(II) acetate in dichloromethane to form 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state metalloporphyrins.
Reduction: Lower oxidation state metalloporphyrins.
Substitution: Substituted porphyrins with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: It is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound is used in the development of sensors and electronic materials due to its photophysical and electrochemical properties[][4].
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) involves its ability to coordinate with various substrates and catalyze reactions. The copper ion in the center of the porphyrin ring plays a crucial role in facilitating electron transfer processes. The compound can interact with molecular oxygen to generate reactive oxygen species, which are responsible for its photodynamic and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin copper(II)
- 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin copper(II)
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin copper(II)
Uniqueness
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) is unique due to the presence of chlorine atoms on the phenyl rings, which enhance its electron-withdrawing properties. This makes it more effective in catalytic and photodynamic applications compared to its analogs with different substituents .
Eigenschaften
Molekularformel |
C44H24Cl4CuN4 |
|---|---|
Molekulargewicht |
814.0 g/mol |
IUPAC-Name |
copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChI-Schlüssel |
VQAOAJVSUJOMBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


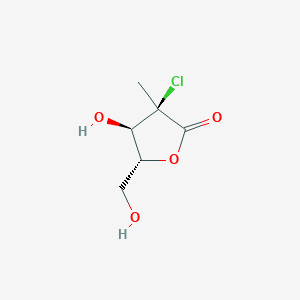

![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
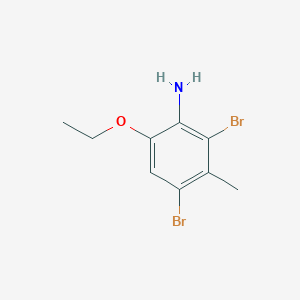
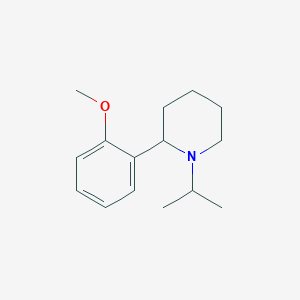
![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)
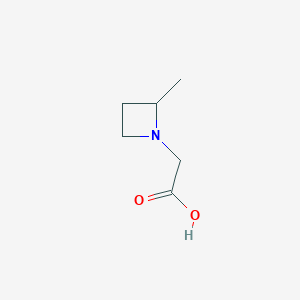


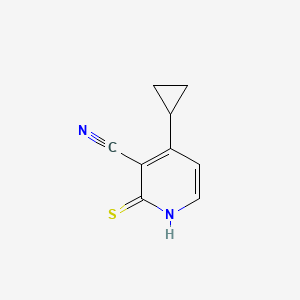
![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)
